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molecular formula C7H7Cl2NO B8472773 2,3-Dichloro-5-(methoxymethyl)pyridine

2,3-Dichloro-5-(methoxymethyl)pyridine

Cat. No. B8472773
M. Wt: 192.04 g/mol
InChI Key: AISNFZLSRAEWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207164B2

Procedure details

To a solution of 2,3-dichloro-5-methoxymethyl-pyridine (CA registry 202395-72-0) (7.5 g, 38 mmol) in DMF (100 ml) was added after degasing with argon Zn-dust (126 mg, 1.91 mmol), Zn(CN)2 (2.27 g, 19.1 mmol) and DPPF PdCl2 (0.997 g, 1.15 mmol) and the reaction mixture was heated for 2 h at 145° C. The reaction mixture was concentrated, the residue redissolved in TBME and 5% aqueous NaHCO3 solution and extracted with TBME. Combined extracts were washed with water and brine, dried over MgSO4, filtered and concentrated. The title compound was obtained after chromatography on silica gel (hexane-EtOAc 20:1 to EtOAc) as beige crystals: TLC (hexane-EtOAc 1:1): Rf=0.47;
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
argon Zn
Quantity
126 mg
Type
catalyst
Reaction Step Two
Name
Zn(CN)2
Quantity
2.27 g
Type
catalyst
Reaction Step Two
Quantity
0.997 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH2:9][O:10][CH3:11])=[CH:4][N:3]=1.[CH3:12][N:13](C=O)C>[Ar].[Zn].[C-]#N.[C-]#N.[Zn+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].Cl[Pd]Cl>[Cl:8][C:7]1[C:2]([C:12]#[N:13])=[N:3][CH:4]=[C:5]([CH2:9][O:10][CH3:11])[CH:6]=1 |f:2.3,4.5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)COC
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
argon Zn
Quantity
126 mg
Type
catalyst
Smiles
[Ar].[Zn]
Name
Zn(CN)2
Quantity
2.27 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
0.997 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2].Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in TBME
EXTRACTION
Type
EXTRACTION
Details
5% aqueous NaHCO3 solution and extracted with TBME
WASH
Type
WASH
Details
Combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)COC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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